Dantrolene(1-)
Description
Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature
The neutral dantrolene molecule possesses the molecular formula C14H10N4O5 with a molecular weight of 314.257 atomic mass units. The compound exhibits the International Union of Pure and Applied Chemistry name 1-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione, reflecting its complex heterocyclic structure incorporating both imidazolidine and furan ring systems. Alternative nomenclature includes the systematic name 1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione, which emphasizes the E-configuration of the central double bond.
The anionic form, designated as dantrolene(1-), demonstrates the molecular formula C14H9N4O5- with a molecular weight of 313.24 atomic mass units. This anionic species results from the removal of a proton from the hydrogen-bearing nitrogen atom of the parent dantrolene molecule, specifically from the imidazolidine ring system. The systematic name for this anionic form is 3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate, indicating the deprotonated state and the resulting negative charge localization.
Chemical Abstract Service registry numbers provide additional identification parameters, with the neutral dantrolene assigned number 7261-97-4, while various salt forms and derivatives possess distinct registry numbers. The European Community number 230-684-8 serves as an additional regulatory identifier for this compound. The International Chemical Identifier key OZOMQRBLCMDCEG-VIZOYTHASA-N provides a unique digital fingerprint for computational and database applications.
Crystallographic Characterization of Polymorphic Forms
Dantrolene exhibits extraordinary polymorphic diversity, with at least six distinct neat polymorphs identified through comprehensive crystallographic investigations. The polymorphic landscape encompasses three forms obtainable via direct crystallization (designated as polymorphs I, II, and III) and three additional forms (polymorphs IV, V, and VI) accessible through solid-state dehydration processes from corresponding monohydrate precursors. This extensive polymorphism places dantrolene among the most structurally diverse pharmaceutical compounds in terms of solid-state behavior.
Polymorph I represents the thermodynamically most stable form under ambient conditions, crystallizing in a monoclinic crystal system. The crystal structure exhibits space group P21/c with unit cell parameters reflecting the molecular packing arrangements that optimize intermolecular interactions. Polymorph II demonstrates orthorhombic symmetry and can be obtained through mechanochemical synthesis followed by recrystallization from acetone. This form displays distinct molecular conformational preferences compared to the thermodynamically stable polymorph.
The crystallographic analysis reveals that polymorphs I and III contain conformer B of the dantrolene molecule, while all other polymorphic forms and multicomponent phases preferentially incorporate conformer A. This conformational selectivity significantly influences the hydrogen bonding patterns and overall crystal packing efficiency. Polymorph I exhibits the most favorable lattice energy among all known forms, correlating with its thermodynamic stability.
| Polymorph | Crystal System | Space Group | Conformer | Preparation Method |
|---|---|---|---|---|
| I | Monoclinic | P21/c | B | Direct crystallization |
| II | Orthorhombic | Orthorhombic | A | Mechanochemical synthesis |
| III | Monoclinic | P21/c | B | Direct crystallization |
| IV | --- | --- | A | Dehydration of monohydrate I |
| V | --- | --- | A | Dehydration of monohydrate II |
| VI | --- | --- | A | Dehydration of monohydrate III |
The monohydrate forms demonstrate equally complex structural relationships, with at least four distinct monohydrate polymorphs characterized through single crystal and powder diffraction techniques. These hydrated forms serve as precursors for specific anhydrous polymorphs through controlled dehydration processes, establishing clear phase transformation pathways between different solid-state forms.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as definitive fingerprints for dantrolene identification and polymorphic differentiation. The infrared spectrum displays prominent absorption peaks at 3427.1, 2850.8, 1719.1, 1598.8, 1511.8, 1329.3, and 1223.3 wavenumbers. The carbonyl stretching vibrations at 1719.1 wavenumbers correspond to the imidazolidine-2,4-dione functionality, representing one of the most diagnostic spectroscopic features.
The nitro group substitution on the phenyl ring produces characteristic asymmetric and symmetric stretching vibrations at 1511.8 and 1329.3 wavenumbers respectively. These absorptions provide definitive evidence for the para-nitrophenyl substitution pattern and can be utilized for both qualitative identification and quantitative analysis applications. The furan ring system contributes additional characteristic absorptions in the fingerprint region below 1300 wavenumbers.
Mass spectrometric fragmentation patterns reveal systematic breakdown pathways that reflect the molecular architecture. Electrospray ionization mass spectrometry demonstrates the ability to generate both positive and negative ion modes, with the molecular ion peaks corresponding to the protonated and deprotonated forms respectively. Tandem mass spectrometry experiments provide detailed fragmentation patterns that can be utilized for structural confirmation and impurity identification in pharmaceutical formulations.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities, particularly for distinguishing between different conformational forms and polymorphic states. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the various aromatic protons, the central methylene bridge proton, and the imidazolidine ring protons. Chemical shift variations between different polymorphic forms provide insights into the local electronic environments and intermolecular interactions present in the solid state.
Stereochemical Properties and Isomerism
Dantrolene demonstrates significant conformational flexibility that directly influences its crystallographic behavior and polymorphic propensity. The molecule can adopt multiple conformational states defined by the rotation around specific torsion angles, particularly those involving the furan ring orientation relative to the central double bond and the imidazolidine ring system. Computational analysis identifies four distinct low-energy conformers, designated as conformers A and B as the primary forms observed in crystallographic studies.
The central double bond connecting the furan ring system to the imidazolidine moiety exhibits E-configuration geometry, as confirmed through Nuclear Magnetic Resonance coupling constant analysis and crystallographic structure determination. This E-stereochemistry represents the thermodynamically favored isomeric form and is consistently observed across all polymorphic and solvated forms of the compound.
Conformer A demonstrates a more extended molecular geometry with the furan and imidazolidine rings positioned in a relatively coplanar arrangement, while conformer B exhibits a more compact structure with increased angular deviation between the ring systems. The relative energies of these conformers vary depending on the surrounding environment, with conformer A generally favored in gas phase calculations while conformer B shows increased stability in polar solvated environments.
The conformational preference directly correlates with hydrogen bonding patterns observed in different polymorphic forms. Conformer B structures typically form stronger intermolecular hydrogen bonds through the N1-H1...O1 interaction pathway, with pairwise interaction energies exceeding -60 kilojoules per mole. In contrast, conformer A structures predominantly utilize N1-H1...O2 hydrogen bonding arrangements that exhibit somewhat reduced interaction strengths.
Electrostatic potential mapping reveals significant charge distribution differences between the conformers, particularly around the imidazolidine nitrogen atoms and the nitro group substituent. These electronic differences contribute to the distinct crystallization behaviors and polymorphic preferences observed experimentally. The conformational energy barriers between different forms remain sufficiently low to permit conformational interconversion under appropriate crystallization conditions, explaining the observed polymorphic diversity and the ability to access different conformers through varied crystallization protocols.
Properties
IUPAC Name |
3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4O5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
Dantrolene functions primarily as a ryanodine receptor antagonist , inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This action reduces muscle contraction force without affecting neural pathways or neuromuscular junctions . Its pharmacological profile includes:
- Muscle Relaxation : Effective in conditions characterized by skeletal muscle spasticity such as multiple sclerosis, spinal cord injury, and cerebral palsy .
- Malignant Hyperthermia Treatment : Dantrolene is the first-line treatment for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics . The drug has significantly reduced mortality rates associated with this syndrome since its introduction in clinical practice .
Clinical Applications
Dantrolene has been utilized in various clinical scenarios:
- Malignant Hyperthermia : Administered during surgical procedures to counteract hypermetabolic states induced by anesthetic agents. Studies have shown that prompt administration can effectively restore normal calcium levels and alleviate symptoms .
- Spasticity Management : Clinical trials indicate that dantrolene is superior to placebo in reducing spasticity across different patient demographics. It has shown effectiveness in both adults and children with varying causes of spasticity, although it may be less effective for patients with multiple sclerosis .
- Neuroleptic Malignant Syndrome : Dantrolene has also been employed to manage neuroleptic malignant syndrome, providing relief from severe muscle rigidity and hyperthermia associated with antipsychotic medications .
Recent Developments
Recent advancements have focused on improving the delivery and efficacy of dantrolene:
- New Formulations : Innovations such as lyophilized dantrolene sodium have been developed to enhance stability and solubility, facilitating easier administration during emergencies . These formulations aim to address the challenges associated with the preparation time of dantrolene in clinical settings.
- Research on Delivery Methods : Studies are exploring co-solvent compositions that improve the solubility and bioavailability of dantrolene, potentially expanding its therapeutic applications beyond current indications .
Case Studies
Several case studies highlight the practical application of dantrolene:
- Malignant Hyperthermia Case : A patient undergoing surgery experienced malignant hyperthermia and required extensive dantrolene administration. The case demonstrated the drug's effectiveness in managing recurring episodes of hyperthermia and muscle rigidity in an intensive care setting .
- Spasticity Management : In a controlled trial involving patients with spasticity due to spinal cord injuries, dantrolene was found to significantly improve muscle tone and reduce spasms compared to traditional treatments like diazepam. Long-term benefits were noted, despite some patients experiencing side effects such as transient weakness .
Summary of Applications
The following table summarizes the key applications of dantrolene:
Comparison with Similar Compounds
Dantrolene vs. Diazepam (Benzodiazepines)
Clinical Findings : In a double-blind study, dantrolene reduced muscle tension by 70% compared to 50% with diazepam. Combination therapy showed additive effects but increased weakness .
Dantrolene vs. Bromocriptine (Dopamine Agonist)
Dantrolene vs. Amiodarone (Antiarrhythmic)
Study Data : In porcine models of ventricular fibrillation, dantrolene achieved earlier termination of arrhythmias compared to amiodarone .
Dantrolene vs. Fluphenazine/Thioridazine (Antipsychotics)
| Parameter | Dantrolene(1-) | Fluphenazine/Thioridazine |
|---|---|---|
| Target | RyR isoforms | Myosin ATPase inhibition |
| Effect on ATPase | Minimal impact on skeletal/cardiac ATPase | 75–100% inhibition |
Mechanistic Insight : Unlike dantrolene, fluphenazine and thioridazine directly impair myosin function, limiting their use in neuromuscular disorders .
Dantrolene vs. Dexrazoxane (Cardioprotectant)
Preclinical Data : Dantrolene reduced doxorubicin-induced cardiac damage in murine models without compromising antitumor efficacy .
Isoform Selectivity and Pharmacological Specificity
Dantrolene exhibits high selectivity for RyR1 (skeletal muscle) and RyR3 (ubiquitous), with minimal effect on RyR2 (cardiac) under normal conditions. However, it stabilizes pathogenic RyR2 mutants (e.g., L433P), restoring tetrameric channel integrity . This contrasts with ryanodine, which binds all RyR isoforms non-selectively .
Preparation Methods
Two-Step Condensation via 5-p-Nitrophenylfurfural Intermediate
The conventional synthesis of dantrolene(1-) begins with the preparation of 5-p-nitrophenylfurfural (IV), followed by condensation with 1-aminohydantoin (VI).
Step 1: Synthesis of 5-p-Nitrophenylfurfural
4-Nitroaniline (I) undergoes diazotization to form a diazonium salt (II), which is coupled with furfural (III) in the presence of cuprous chloride, trimethyl orthoformate, and sodium nitrite under acidic conditions (30–50°C, 16–20 hours). This "one-pot" method yields the aldehyde intermediate (IV) with minimal purification steps.
Step 2: Condensation with 1-Aminohydantoin
The aldehyde (IV) reacts with 1-aminohydantoin (VI) in a solvent (e.g., acetic acid or DMF/water) to form dantrolene (VII). Cyclization occurs via nucleophilic attack of the hydrazide on the aldehyde, followed by dehydration. Sodium methoxide treatment converts dantrolene into its water-soluble sodium salt (dantrolene(1-)).
Key Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Reaction Temperature | 30–50°C (Step 1); RT (Step 2) | 70–90 | |
| Catalyst | CuCl (Step 1); Acidic media (Step 2) | – | |
| Solvent | Aqueous acetic acid (Step 2) | 90 |
Mechanochemical Synthesis Under Ball-Milling Conditions
Solvent-Free Condensation for Enhanced Efficiency
Recent studies demonstrate that ball milling accelerates the condensation between N-acyl hydrazides and aldehydes, reducing reaction times and waste.
Procedure
-
Equimolar amounts of 5-p-nitrophenylfurfural and 1-aminohydantoin hydrochloride are ground in a ball mill (15–120 minutes, 298 K).
-
No solvent is required, and the reaction proceeds via a hemiaminal intermediate (INT), confirmed by DFT calculations.
Advantages Over Solution Synthesis
| Metric | Solution Method | Mechanochemical Method | Source |
|---|---|---|---|
| Reaction Time | 2 hours | 2 hours (similar) | |
| Yield | 16% | 90–97% | |
| Environmental Impact | High (solvent waste) | Low (solvent-free) |
Mechanistic Insights
-
Rate-Determining Step : Nucleophilic attack of hydrazide on the aldehyde (energy barrier: 21.4 kcal/mol for dantrolene).
-
Dielectric Effects : Stronger proton donors in mechanochemical conditions lower activation barriers compared to solution-phase reactions.
Degradation Considerations and Stability Optimization
pH and Temperature Dependence
Dantrolene(1-) exhibits a V-shaped pH-rate profile, with maximum stability at pH 7.4 and 37°C . Degradation pathways include hydrolysis of the hydrazone bond, forming impurities B and C.
Degradation Kinetics
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Economic and Environmental Impact
| Factor | Traditional Method | Mechanochemical Method |
|---|---|---|
| Solvent Consumption | High (∼500 mL/mol) | None |
| Energy Input | Moderate (heating/stirring) | Low (mechanical grinding) |
| Byproduct Generation | Significant | Minimal |
Q & A
Basic Research Questions
Q. How is Dantrolene(1-) structurally characterized, and what analytical methods ensure its identification and purity in experimental settings?
- Methodological Answer : Dantrolene(1-) is characterized using techniques like nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For example, HPLC methods with UV detection (e.g., 254 nm) are employed to quantify impurities such as "dantrolene related compound B," ensuring compliance with pharmacopeial standards (e.g., ≤0.1% impurity) . Calibration curves using reference standards are critical for validation.
Q. What are the standard protocols for synthesizing and storing Dantrolene(1-) to maintain stability in laboratory conditions?
- Methodological Answer : Synthesis involves controlled reactions under anhydrous conditions to prevent hydrolysis. Storage requires airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize hydration. Stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) and periodic HPLC analysis ensure degradation products remain below acceptable thresholds .
Q. How do researchers validate the pharmacological activity of Dantrolene(1-) in vitro, particularly its calcium channel modulation?
- Methodological Answer : In vitro assays include sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle, where Ca²⁺ release is measured fluorometrically using dyes like Fluo-4. Dose-response curves (e.g., 0.1–10 μM Dantrolene(1-)) are generated to calculate IC₅₀ values. Positive controls (e.g., ryanodine receptor agonists) and negative controls (e.g., SR vesicles without treatment) are mandatory .
Advanced Research Questions
Q. How can contradictory findings on Dantrolene(1-)’s efficacy in clinical settings (e.g., neuroleptic malignant syndrome vs. malignant hyperthermia) be reconciled through experimental design?
- Methodological Answer : Contradictions arise from patient heterogeneity and dosing variability. Researchers should stratify cohorts by genetic markers (e.g., RYR1 mutations) and standardize dosing (e.g., 2.5 mg/kg for MH prophylaxis). Meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., excluding underpowered studies) help isolate confounding variables .
Q. What experimental strategies address the dose-dependent paradox of Dantrolene(1-)’s myoplasmic Ca²⁺ reduction in vivo versus in vitro models?
- Methodological Answer : In vivo measurements using Ca²⁺-selective microelectrodes in human skeletal muscle (e.g., sartorius fibers) show dose-dependent reductions (e.g., 0.5 mg/kg → 0.326 μM; 2.5 mg/kg → 0.092 μM). In vitro models may lack physiological Ca²⁺ buffering; thus, integrating perfused muscle preparations or 3D cell cultures improves translatability .
Q. How can computational models enhance the understanding of Dantrolene(1-)’s binding kinetics to ryanodine receptors (RyR1)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) identify binding affinities to RyR1’s N-terminal domain. Experimental validation via mutagenesis (e.g., G341R mutation) and electrophysiology (patch-clamp) quantifies changes in Ca²⁺ release rates. Cross-validation with cryo-EM structures (e.g., PDB ID 6C96) refines models .
Q. What statistical approaches resolve variability in toxicokinetic data for Dantrolene(1-) across species?
- Methodological Answer : Allometric scaling (e.g., ¾-power law) adjusts for species differences in metabolism. Bayesian hierarchical models account for interspecies variability in hepatic clearance. Parallel studies in swine (common MH models) and human hepatocytes ensure translational relevance. LC-MS/MS quantifies plasma metabolites (e.g., 5-hydroxydantrolene) .
Guidance for Contradiction Analysis
- Step 1 : Systematically map conflicting results (e.g., clinical vs. preclinical data) using tools like PRISMA flow diagrams.
- Step 2 : Apply Bradford Hill criteria (e.g., biological plausibility, temporality) to assess causality.
- Step 3 : Design crossover studies or use Mendelian randomization to isolate genetic confounders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
